Cas no 14210-51-6 (2-(1H-Tetrazol-1-yl)aniline)

2-(1H-Tetrazol-1-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 2-(1H-Tetrazol-1-yl)aniline
- 2-(1H-tetrazol-1-yl)benzenamine
- 2-(1H-tetrazol-1-yl)aniline(SALTDATA: FREE)
- 2-(tetrazol-1-yl)aniline
- AKOS BB-8756
- AKOS BBV-014094
- CHEMBRDG-BB 4002015
- UKRORGSYN-BB BBV-014094
- SB76044
- 2-(1H-Tetrazol-1-yl)aniline, AldrichCPR
- 2-(1,2,3,4-TETRAZOL-1-YL)ANILINE
- MFCD08059719
- CS-0248405
- Benzenamine, 2-(1H-tetrazol-1-yl)-
- 2-(1H-1,2,3,4-tetrazol-1-yl)aniline
- D88014
- Z255119060
- AKOS000132385
- DTXSID70576045
- STL141037
- SCHEMBL5330184
- J-007599
- 14210-51-6
- DA-18606
- EN300-39768
- 1-(aminophenyl)tetrazole
- BBL009684
- VS-02144
-
- MDL: MFCD08059719
- インチ: InChI=1S/C7H7N5/c8-6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,8H2
- InChIKey: SZZQSRGQFXNPLZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)N)N2C=NN=N2
計算された属性
- せいみつぶんしりょう: 161.07000
- どういたいしつりょう: 161.07014524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- PSA: 69.62000
- LogP: 0.82570
2-(1H-Tetrazol-1-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
OTAVAchemicals | 2213968-500MG |
2-(1H-1,2,3,4-tetrazol-1-yl)aniline |
14210-51-6 | 95% | 500MG |
$125 | 2023-06-25 | |
abcr | AB215125-25 g |
2-(1H-Tetrazol-1-yl)aniline; 95% |
14210-51-6 | 25 g |
€465.60 | 2023-07-20 | ||
TRC | H953965-10mg |
2-(1H-Tetrazol-1-yl)aniline |
14210-51-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1249425-5g |
Benzenamine, 2-(1H-tetrazol-1-yl)- |
14210-51-6 | 95% | 5g |
$175 | 2024-06-08 | |
Enamine | EN300-39768-0.1g |
2-(1H-1,2,3,4-tetrazol-1-yl)aniline |
14210-51-6 | 95% | 0.1g |
$33.0 | 2023-02-10 | |
Enamine | EN300-39768-10.0g |
2-(1H-1,2,3,4-tetrazol-1-yl)aniline |
14210-51-6 | 95% | 10.0g |
$571.0 | 2023-02-10 | |
A2B Chem LLC | AA69524-5g |
2-(1H-Tetrazol-1-yl)aniline |
14210-51-6 | 95% | 5g |
$111.00 | 2024-04-20 | |
1PlusChem | 1P001I9G-1g |
Benzenamine, 2-(1H-tetrazol-1-yl)- |
14210-51-6 | 95% | 1g |
$35.00 | 2025-02-19 | |
A2B Chem LLC | AA69524-1g |
2-(1H-Tetrazol-1-yl)aniline |
14210-51-6 | 95% | 1g |
$35.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1249425-1g |
Benzenamine, 2-(1H-tetrazol-1-yl)- |
14210-51-6 | 95% | 1g |
$85 | 2025-03-01 |
2-(1H-Tetrazol-1-yl)aniline 関連文献
-
Afjal H. Miah,Royston C. B. Copley,Daniel O'Flynn,Jonathan M. Percy,Panayiotis A. Procopiou Org. Biomol. Chem. 2014 12 1779
2-(1H-Tetrazol-1-yl)anilineに関する追加情報
Introduction to 2-(1H-Tetrazol-1-yl)aniline (CAS No. 14210-51-6)
2-(1H-Tetrazol-1-yl)aniline, also known by its CAS number 14210-51-6, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aniline moiety and a tetrazole ring. These structural elements contribute to its chemical stability and reactivity, making it a valuable building block in the synthesis of various bioactive molecules.
The tetrazole ring, in particular, is a key functional group that imparts unique properties to 2-(1H-Tetrazol-1-yl)aniline. Tetrazoles are known for their high thermal stability, low toxicity, and ability to form strong hydrogen bonds. These characteristics make them particularly useful in the design of drugs with improved pharmacokinetic and pharmacodynamic profiles. For instance, tetrazoles have been widely used in the development of angiotensin II receptor antagonists (ARBs), which are crucial for the treatment of hypertension and heart failure.
In recent years, there has been a growing interest in the use of 2-(1H-Tetrazol-1-yl)aniline as a precursor for the synthesis of novel pharmaceuticals. One notable example is its application in the development of anti-inflammatory agents. Research has shown that compounds derived from 2-(1H-Tetrazol-1-yl)aniline exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway. This has opened up new avenues for the treatment of chronic inflammatory diseases such as arthritis and asthma.
Beyond its pharmaceutical applications, 2-(1H-Tetrazol-1-yl)aniline has also found use in other areas of chemical research. For instance, it serves as a valuable intermediate in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions. Additionally, its unique electronic properties make it an attractive candidate for the development of new materials with potential applications in electronics and energy storage.
The synthesis of 2-(1H-Tetrazol-1-yl)aniline can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of anilines with azides under appropriate conditions to form the tetrazole ring. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted reactions or catalytic systems that minimize waste and energy consumption.
In terms of safety and handling, it is important to note that while 2-(1H-Tetrazol-1-yl)aniline is not classified as a hazardous material, it should still be handled with care in laboratory settings. Proper personal protective equipment (PPE) should be worn, and standard laboratory safety protocols should be followed to ensure safe handling and storage.
To summarize, 2-(1H-Tetrazol-1-yl)aniline (CAS No. 14210-51-6) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and other areas of chemical science. Its unique structural features and chemical properties make it a valuable tool for researchers seeking to develop new drugs and materials with improved performance and safety profiles.
14210-51-6 (2-(1H-Tetrazol-1-yl)aniline) 関連製品
- 5378-52-9(1-phenyl-1H-1,2,3,4-tetrazole)
- 1249995-53-6(3-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)
- 26772-34-9(cis-1,3-Cyclohexanediamine)
- 2639457-82-0(methyl 6-(3-aminophenyl)sulfanylhexanoate)
- 2172050-99-4(2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride)
- 930961-02-7(N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 2248338-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)
- 2228983-29-5(1-(3,5-dichlorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 2228492-89-3(3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid)
